1,3,6,8-Pyrenetetrasulfonsäure-Tetranatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

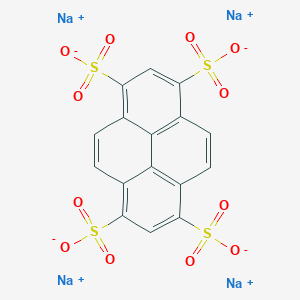

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is a highly water-soluble derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its vivid photophysical properties, particularly its strong fluorescence emission when excited by ultraviolet light .

Wissenschaftliche Forschungsanwendungen

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting various ions and molecules.

Biology: Facilitates protein-protein interactions through cation-π interactions.

Medicine: Employed in fluorescence-based assays for diagnostic purposes.

Industry: Utilized in the production of anti-counterfeiting inks due to its excellent fluorescent properties.

Wirkmechanismus

Target of Action

PTSA is a fluorescent dye that exhibits pure blue fluorescence under UV light . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .

Mode of Action

PTSA interacts with its targets by emitting fluorescence when exposed to UV light . This fluorescence can be used to visualize the targets, such as proteins, under UV light . In addition, PTSA can quench the fluorescence of trivalent iron ions, providing a simple and rapid method for detecting these ions .

Biochemical Pathways

For example, PTSA can be used as a fluorescent probe to monitor the presence and concentration of certain ions, such as trivalent iron ions .

Pharmacokinetics

It is known that ptsa is soluble in water , which suggests that it could be readily absorbed and distributed in the body if administered. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PTSA would need to be determined in pharmacokinetic studies.

Result of Action

The primary result of PTSA’s action is the emission of fluorescence under UV light . This fluorescence can be used to visualize targets, such as proteins, or to detect certain ions . In addition, PTSA has been used to prepare water-soluble invisible inks for anti-counterfeiting applications .

Action Environment

The action of PTSA is influenced by environmental factors such as light and pH. PTSA emits fluorescence under UV light , and this fluorescence can be quenched by certain ions . The stability of PTSA and its resulting inks has been shown to be acceptable after being stored for 30 days

Biochemische Analyse

Biochemical Properties

The compound has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Temporal Effects in Laboratory Settings

The as-prepared 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt exhibits pure blue fluorescence under UV light . It has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt can be synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly compared to traditional methods . The reaction involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include:

Reagents: Pyrene, sulfuric acid, sodium hydroxide

Conditions: Elevated temperature, controlled addition of reagents, and neutralization

Industrial Production Methods

In industrial settings, the production of 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt follows similar principles but on a larger scale. The process involves:

Bulk Sulfonation: Using large reactors to sulfonate pyrene with sulfuric acid.

Neutralization: Neutralizing the sulfonated product with sodium hydroxide.

Purification: Crystallization and filtration to obtain the pure tetrasodium salt.

Analyse Chemischer Reaktionen

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfonates.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

Vergleich Mit ähnlichen Verbindungen

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is unique due to its high water solubility and strong fluorescence properties. Similar compounds include:

8-Hydroxypyrene-1,3,6-trisulfonic acid: Another pyrene derivative with three sulfonic acid groups, used as a pH indicator.

Pyrene-1,3,6,8-tetrasulfonic acid: The non-sodium salt form, less water-soluble compared to the tetrasodium salt.

These compounds share similar photophysical properties but differ in their solubility and specific applications.

Biologische Aktivität

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) is a water-soluble fluorescent compound known for its diverse applications in biological and agricultural research. Its unique structure allows it to interact with various biological systems, making it a valuable tool in numerous studies.

- Molecular Formula : C16H11NaO12S4

- Molecular Weight : 546.48 g/mol

- CAS Number : 59572-10-0

- Solubility : Highly soluble in water and organic solvents like DMSO .

Biological Applications

PTSA has been utilized in several biological contexts, including:

-

Tracer Dye in Agriculture :

- PTSA is employed as a tracer dye to measure spray deposition and movement in agricultural applications. Studies indicate that it is highly soluble and stable in various solvents, facilitating effective recovery from plant surfaces. For instance, a study showed an average recovery rate of approximately 80% from different plant samples using PTSA as a tracer .

- Enzyme Activity Measurement :

-

Fluorescent Marker :

- PTSA exhibits strong fluorescence under UV light, making it suitable for applications requiring visual tracking of biological processes. This property has been leveraged in anti-counterfeiting technologies where PTSA-based inks are used due to their stability and visibility under specific lighting conditions .

Agricultural Application Study

In a study conducted by Hoffmann et al., PTSA was evaluated for its effectiveness as a tracer dye in agricultural sprays. The results indicated that PTSA demonstrated excellent solubility and stability when mixed with common agricultural products like Roundup PowerMax®. The study highlighted the recoverability of PTSA from various plant surfaces, with significant findings summarized in Table 1 below.

| Plant Species | Recovery Rate (%) | Solvent Used |

|---|---|---|

| Tomato | 82.8 | 10% Isopropyl Alcohol |

| Pepper | 63.2 | 10% Isopropyl Alcohol |

| Cucurbita pepo | 75.0 | Distilled Water |

| Solanum melongena | 70.5 | Distilled Water |

Table 1: Recovery rates of PTSA from different plant species using various solvents .

Enzymatic Activity Measurement

PTSA's role as a substrate for lipase was investigated to understand its interaction with lipid substrates. The study found that PTSA could effectively facilitate the measurement of lipase activity, providing insights into metabolic processes involving lipid metabolism.

Eigenschaften

CAS-Nummer |

59572-10-0 |

|---|---|

Molekularformel |

C16H10NaO12S4 |

Molekulargewicht |

545.5 g/mol |

IUPAC-Name |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

InChI-Schlüssel |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

59572-10-0 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

6528-53-6 (Parent) |

Synonyme |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.